N-(3-chloro-4-fluorophenyl)-3-iodobenzamide

Synthetic Organic Chemistry Palladium-Catalyzed Cross-Coupling Regioselectivity

For medicinal chemistry programs requiring a versatile, tri-halogenated benzamide scaffold, N-(3-chloro-4-fluorophenyl)-3-iodobenzamide is a superior choice. Its meta-iodine atom serves as an efficient orthogonal handle for Pd-catalyzed couplings (Suzuki, Heck), while the 3-chloro-4-fluoroaniline moiety is critical for kinase target engagement. The heavy iodine atom uniquely supports radioiodination for translational imaging and provides a strong anomalous scattering signal (f'' = 6.8 e⁻) for structural biology. This specific 3-iodo isomer is predicted to offer enhanced microsomal stability over non-iodinated analogs, making it a rational starting point for cellular assays.

Molecular Formula C13H8ClFINO
Molecular Weight 375.56 g/mol
Cat. No. B11173136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-fluorophenyl)-3-iodobenzamide
Molecular FormulaC13H8ClFINO
Molecular Weight375.56 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)C(=O)NC2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C13H8ClFINO/c14-11-7-10(4-5-12(11)15)17-13(18)8-2-1-3-9(16)6-8/h1-7H,(H,17,18)
InChIKeyXKJNRJQXOPHKDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chloro-4-fluorophenyl)-3-iodobenzamide: A Polyhalogenated Benzamide Scaffold for Coupled Synthetic and Biological Applications


N-(3-chloro-4-fluorophenyl)-3-iodobenzamide (IUPAC, C₁₃H₈ClFINO, MW 375.56 g/mol) is a synthetic, tri-halogenated benzamide derivative bearing an iodine atom at the meta position of the benzoyl ring and both chlorine and fluorine substituents on the N-phenyl ring . The compound belongs to the privileged class of halogenated benzamides, which are recognized for their broad utility in medicinal chemistry as kinase inhibitor scaffolds and in synthetic chemistry as versatile cross‑coupling intermediates . Its defined substitution pattern makes it a useful building block for structure–activity relationship (SAR) exploration and late‑stage functionalisation.

Why N-(3-Chloro-4-fluorophenyl)-3-iodobenzamide Cannot Be Replaced by Generic Halogenated Benzamides


Halogenated benzamides are not functionally interchangeable because even minor positional isomerism or halogen-type variation can drastically alter both synthetic reactivity and biological target engagement . N-(3-chloro-4-fluorophenyl)-3-iodobenzamide possesses a unique orthogonal reactivity profile: the aromatic iodine at the 3‑position is a superior leaving group for palladium-catalysed cross‑coupling (e.g., Suzuki, Heck) compared to bromo- or chloro‑analogs, while the electron‑withdrawing chloro and fluoro substituents on the aniline ring modulate the amide bond electronics and influence binding to protein targets . Substituting with the non‑iodinated analog N-(3-chloro-4-fluorophenyl)benzamide would eliminate the heavy‑atom tagging and coupling handle; substituting with the 2‑iodo isomer (N-(3-chloro-4-fluorophenyl)-2-iodobenzamide) alters the trajectory of the reactive center, potentially compromising both synthetic yields and biological activity . These differences make generic replacement scientifically risky for any application requiring precise molecular geometry or reactivity.

Quantitative Differentiation of N-(3-Chloro-4-fluorophenyl)-3-iodobenzamide Against Closest Analogs


Meta-Iodo Regioisomerism Governs Synthetic Cross‑Coupling Reactivity Relative to 2‑Iodo and Non‑Iodinated Analogs

N-(3-chloro-4-fluorophenyl)-3-iodobenzamide carries the iodine atom at the meta position of the benzamide ring, a regioisomeric arrangement that avoids steric congestion and electronic deactivation observed in the 2‑iodo isomer. In generic palladium‑catalyzed Suzuki couplings of iodobenzamides, meta‑iodo substrates consistently afford biaryl products in yields of 85–95%, whereas ortho‑iodo congeners often give 70–80% under identical conditions due to steric hindrance [1]. The non‑iodinated analog N-(3-chloro-4-fluorophenyl)benzamide is completely inert under standard cross‑coupling conditions, providing a 0% conversion baseline . This regiochemical advantage makes the 3‑iodo compound the preferred choice for modular synthesis of benzamide‑focused libraries.

Synthetic Organic Chemistry Palladium-Catalyzed Cross-Coupling Regioselectivity

Predicted Physicochemical Profile Differentiation: Lipophilicity (LogP) vs. Non‑Iodinated and 2‑Iodo Analogs

The presence of a meta‑iodo substituent significantly increases lipophilicity relative to the non‑iodinated parent. The experimentally derived consensus Log P (XLogP3) for N-(3-chloro-4-fluorophenyl)-3-iodobenzamide is 4.5, compared to 4.1 for the non‑iodinated analog N-(3-chloro-4-fluorophenyl)benzamide . The 2‑iodo positional isomer has a comparable Log P of 4.4–4.5 but exhibits a higher topological polar surface area (tPSA ~32.6 Ų) due to altered amide geometry, potentially affecting membrane permeability . The 3‑iodo compound thus offers a distinct balance of high lipophilicity and moderate polar surface area, which can be advantageous for targeting hydrophobic protein pockets or crossing lipid membranes.

Drug Design Physicochemical Properties ADME Prediction

Enhanced Heavy-Atom Effect Enables Radiolabeling and X‑ray Crystallography Phasing Applications

The iodine atom serves as a heavy‑atom label that facilitates both single-photon emission computed tomography (SPECT) tracer development (via ¹²³I or ¹²⁵I substitution) and experimental phasing in macromolecular crystallography. Iodobenzamide derivatives, particularly those with a meta‑iodo configuration, are established scaffolds for dopamine D₂/D₃ receptor imaging agents (e.g., ¹²³I‑IBZM) [1]. While N-(3-chloro-4-fluorophenyl)-3-iodobenzamide has not yet been reported as a clinical tracer, its structure combines the radiolabeling‑competent 3‑iodobenzamide core with a 3‑chloro‑4‑fluoroaniline moiety that is a recognized pharmacophore in kinase inhibitors, offering a dual‑use research tool [2]. In contrast, the non‑iodinated analog N-(3-chloro-4-fluorophenyl)benzamide and chloro‑only analogs lack the heavy‑atom handle entirely, precluding their use in SPECT imaging or crystallographic phasing .

Radiochemistry Structural Biology SPECT Imaging Precursor

Metabolic and Off‑Target Differentiation Inferred from Halogen‑Scanning SAR in Benzamide Series

Halogen‑scanning studies across benzamide chemotypes have established that the introduction of an iodine atom at the meta position can reduce CYP450‑mediated oxidative metabolism compared to non‑halogenated or chloro‑only analogs, due to steric shielding and electronic effects [1]. In a related series, meta‑iodo benzamides showed a 2‑ to 3‑fold increase in microsomal half‑life (t₁/₂) relative to their non‑iodinated counterparts, while retaining target potency [2]. Although direct head‑to‑head metabolic data for N-(3-chloro-4-fluorophenyl)-3-iodobenzamide versus its 2‑iodo or non‑iodinated analogs are not published, the class‑level trend predicts that the 3‑iodo substitution pattern should confer superior metabolic stability while maintaining the kinase‑inhibitory potential associated with the 3‑chloro‑4‑fluoroaniline fragment [3].

Metabolic Stability Structure-Activity Relationship Off-Target Selectivity

High-Value Application Scenarios for N-(3-Chloro-4-fluorophenyl)-3-iodobenzamide


Modular Synthesis of Diversified Kinase Inhibitor Libraries via Palladium-Catalyzed Cross‑Coupling

The 3‑iodo substituent serves as an efficient synthetic handle for Suzuki, Heck, or Sonogashira couplings, allowing rapid diversification of the benzamide scaffold. This is directly supported by its class‑level coupling efficiency (85–95% yields) compared to the 2‑iodo isomer (70–80%) and the inert non‑iodinated analog [1]. Ideal for medicinal chemistry groups building focused kinase inhibitor libraries.

Development of Bifunctional SPECT Imaging Probes with Retained Kinase Recognition

The heavy iodine atom enables radioiodination (¹²³I/¹²⁵I), while the 3‑chloro‑4‑fluoroaniline moiety maintains affinity for kinase targets. This dual functionality is impossible with non‑iodinated benzamides and is superior to 2‑iodo isomers due to regiochemical compatibility with the D₂/D₃ receptor pharmacophore model [2]. Relevant for translational cancer imaging programs.

Crystallographic Phasing of Protein–Ligand Complexes Using Anomalous Scattering

The iodine anomalous scattering signal (f'' = 6.8 e⁻) enables experimental phasing and unequivocal placement of the ligand in electron density maps. This is an order of magnitude stronger than chlorine (f'' = 0.7 e⁻), making the 3‑iodo compound the preferred choice for structural biology studies of benzamide‑binding proteins [3].

Metabolically Stable Chemical Probe for Cellular Target Engagement Assays

Based on class‑level SAR, the 3‑iodo substitution is predicted to enhance microsomal stability 2–3‑fold over non‑iodinated analogs [4]. This makes N-(3-chloro-4-fluorophenyl)-3-iodobenzamide a rational starting point for cellular assays where long‑lived probe engagement is required, outperforming non‑iodinated and less stable 2‑iodo alternatives.

Quote Request

Request a Quote for N-(3-chloro-4-fluorophenyl)-3-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.